

Technical Whitepaper: Boc-HyNic-PEG3-Azide in Advanced Bioconjugation[1][2]

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Compound of Interest

Compound Name: *Boc-HyNic-PEG3-Azide*

Cat. No.: *B8115970*

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Executive Summary

Boc-HyNic-PEG3-Azide is a high-precision heterobifunctional crosslinker designed for orthogonal bioconjugation.[1][2] It bridges two distinct chemical worlds: the bis-aryl hydrazone conjugation (via the HyNic moiety) and Click Chemistry (via the Azide moiety).[1][2]

This molecule allows researchers to functionalize a biomolecule (e.g., an antibody or peptide) with two different payloads simultaneously or to perform sequential, controlled conjugations without cross-reactivity.[2] The Boc (tert-butyloxycarbonyl) group protects the hydrazine functionality, ensuring stability until the user specifically activates it for conjugation.[1][2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Due to the specialized nature of this reagent, it is often categorized as a custom synthesis product in chemical databases.[2]

Property	Specification
Compound Name	Boc-HyNic-PEG3-Azide
Full Chemical Name	6-(N'-Boc-hydrazino)nicotinamide-(PEG)3-Azide
CAS Number	N/A (Not formally assigned in public registries; typically referenced by catalog ID, e.g., AxisPharm AP10607)
Molecular Weight	453.49 Da
Molecular Formula	C ₁₉ H ₂₉ N ₇ O ₆ (Estimated based on standard PEG3 configuration)
Solubility	Soluble in DMSO, DMF, DCM, Methanol.[1][2] Sparingly soluble in water (hydrophobic Boc group).[2]
Appearance	Viscous oil or off-white solid (depending on purity/crystallization).[1][2]
Purity Grade	Typically >95% (HPLC) for bioconjugation applications.[2]
Storage	-20°C, Desiccated, Protected from light.

Structural Components Analysis

- Boc-HyNic (6-Boc-hydrazinonicotinamide): The "head" of the molecule.[1][2] The Boc group protects the hydrazine.[2] Once deprotected, the hydrazine reacts specifically with aromatic aldehydes (4FB) to form a stable bis-aryl hydrazone bond.[1][2]
- PEG3 Spacer: A hydrophilic polyethylene glycol linker (approx. 12-15 Å length) that improves water solubility and reduces steric hindrance between the two conjugated biomolecules.[1][2]
- Azide (-N₃): The "tail" of the molecule.[1][2] It participates in bioorthogonal Click Chemistry (CuAAC or SPAAC) with alkynes (e.g., DBCO, BCN).[2][3]

Mechanism of Action: Orthogonal Conjugation

This linker enables a Dual-Labeling Strategy. The two reactive ends function independently, allowing for "Programmed Assembly" of complex conjugates.[2]

Pathway A: The HyNic/4FB Interface (Post-Deprotection)

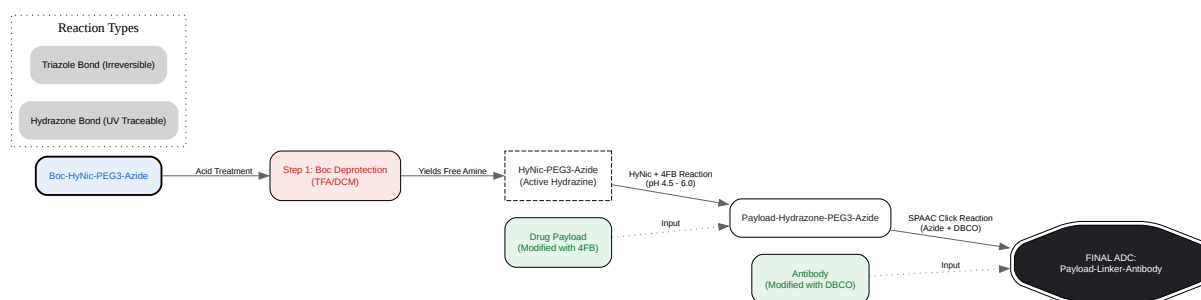
- Trigger: Removal of Boc group (Acidic conditions).
- Reaction: The liberated hydrazine reacts with a 4-Formylbenzamide (4FB) modified surface or protein.[1][2]
- Result: Formation of a Bis-Aryl Hydrazone bond.[1][2]
- Key Feature: This bond is stable to heat (up to 92°C) and pH (2-10), and it is UV-traceable at 354 nm (molar extinction coefficient $\epsilon = 29,000 \text{ M}^{-1}\text{cm}^{-1}$), allowing for real-time quantification.[1]

Pathway B: The Click Chemistry Interface

- Trigger: Presence of an Alkyne (Copper-catalyzed) or Cyclooctyne (Strain-promoted).[1][2]
- Reaction: 1,3-Dipolar Cycloaddition.[1][2]
- Result: Formation of a stable Triazole linkage.[1][2]
- Key Feature: Bioorthogonal; does not interfere with amines, thiols, or the hydrazone bond.[1][2]

Visualizing the Workflow

The following diagram illustrates the logical flow of using **Boc-HyNic-PEG3-Azide** to link a Drug Payload to an Antibody.



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Caption: Workflow for dual-functionalization using **Boc-HyNic-PEG3-Azide**. The linker sequentially couples a 4FB-modified payload and a DBCO-modified antibody.[1][2]

Experimental Protocols

Protocol A: Boc Deprotection (Activation)

Before the HyNic moiety can be used, the Boc protecting group must be removed.

Reagents:

- Trifluoroacetic acid (TFA)[2]
- Dichloromethane (DCM)[2]
- Diethyl ether (cold)[2]

Steps:

- Dissolve **Boc-HyNic-PEG3-Azide** in DCM (approx. 10 mg/mL).
- Add TFA to a final concentration of 25-50% (v/v).[1][2]
- Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitor by TLC or LC-MS for disappearance of the Boc-protected mass.[1][2]
- Evaporate the solvent under reduced pressure (Rotavap) or nitrogen stream.[2]
- Wash: Resuspend the oily residue in a minimal amount of DCM and precipitate with excess ice-cold diethyl ether to remove TFA salts.[1][2]
- Dry: Vacuum dry the resulting solid/oil.[1][2] The product is now HyNic-PEG3-Azide (TFA salt) and ready for conjugation.[1][2]

Protocol B: Conjugation to 4FB-Modified Biomolecule

This step links the HyNic end to a protein or drug modified with 4-formylbenzamide (4FB).[1][2]

Buffer System: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 (Conjugation Buffer).[1][2]

Avoid amine buffers like Tris if using aldehyde chemistry elsewhere, though HyNic is specific to aromatic aldehydes.[1][2]

Steps:

- Dissolve the HyNic-PEG3-Azide (from Protocol A) in anhydrous DMSO (10–50 mM stock).
- Prepare the 4FB-modified biomolecule in Conjugation Buffer (1–5 mg/mL).
- Add the HyNic linker to the biomolecule solution at a 5–10 molar excess.[1][2]
- Incubate at RT for 2–4 hours or overnight at 4°C.
- Validation: Measure absorbance at 354 nm. The formation of the bis-aryl hydrazone bond generates a specific UV signature.[1][2]
 - Calculation: Molar substitution ratio (MSR) = $\frac{\text{ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"}{}}{\text{ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"}}$

- Purification: Remove excess linker using a Desalting Column (e.g., PD-10) or Dialysis against PBS.[1][2]

Protocol C: Click Reaction (SPAAC)

This step links the Azide end to a DBCO-modified molecule (e.g., an antibody).[1][2]

Steps:

- Mix the HyNic-conjugated biomolecule (containing the Azide tail) with the DBCO-modified partner.
- Stoichiometry: Use 1.5–2.0 equivalents of the DBCO-partner relative to the Azide species to ensure complete capture.
- Incubate at RT for 4–12 hours. No copper catalyst is required for SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).[1][2]
- Purification: Size Exclusion Chromatography (SEC) or HPLC to isolate the final conjugate.[2]

Quality Control & Analytics

To ensure the integrity of the linker and the final conjugate, the following analytical methods are recommended:

- LC-MS (ESI):
 - Verify the mass of the starting material (453.49 Da).[2]
 - Verify the mass shift after Boc deprotection (-100 Da).[1][2]
- UV-Vis Spectroscopy:
 - 354 nm: Confirms Hydrazone bond formation.[1][2]
 - 260/280 nm: Standard protein/nucleic acid quantification.[1][2]

- H-NMR (DMSO-d6):
 - Look for the characteristic Boc singlet at ~1.4 ppm (9H).[2]
 - Look for PEG backbone peaks at ~3.5-3.6 ppm.[1][2]
 - Look for aromatic Nicotinamide protons.[2]

References

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